Product packaging for Fmoc-Asp(2-phenylisopropyl ester)-OH(Cat. No.:CAS No. 200336-86-3)

Fmoc-Asp(2-phenylisopropyl ester)-OH

Cat. No.: B613450
CAS No.: 200336-86-3
M. Wt: 473,52 g/mole
InChI Key: MEAHCBOPNIDLFH-DEOSSOPVSA-N
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Description

Contextualization within Modern Peptide Synthesis Strategies

Modern peptide synthesis predominantly relies on Solid-Phase Peptide Synthesis (SPPS), a technique where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. embrapa.br The Fmoc/tBu (tert-butyl) strategy is the most common approach within SPPS. nih.gov In this method, the N-terminal Fmoc group is removed at each cycle with a mild base, typically piperidine (B6355638), while acid-labile protecting groups, such as the tert-butyl (tBu) group, protect the reactive side chains. embrapa.br

Fmoc-Asp(2-phenylisopropyl ester)-OH fits into this strategy as a specialized building block for incorporating aspartic acid. Its key distinction lies in the properties of the 2-phenylisopropyl (Opp) side-chain protecting group. Unlike the standard tBu group, the Opp group is exceptionally sensitive to very mild acid conditions. It can be selectively cleaved using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), conditions under which tBu-based and other common protecting groups remain intact. sigmaaldrich.comfishersci.com This feature is described as "quasi-orthogonal," providing an additional level of chemical selectivity.

This selectivity is particularly advantageous for the synthesis of complex peptides, such as those with cyclic or branched structures. For instance, in the on-resin synthesis of side-chain-to-side-chain lactam-bridged peptides, the combination of Fmoc-Asp(O-2-PhiPr)-OH and an orthogonally protected lysine (B10760008) derivative like Fmoc-Lys(Mtt)-OH is highly effective. The Mtt group is also cleaved under mild acid, allowing both the aspartic acid and lysine side chains to be deprotected simultaneously in a single step for subsequent cyclization. sigmaaldrich.com This streamlined approach enhances the efficiency of producing constrained peptides, which are of great interest for their enhanced stability and biological activity.

Significance of Aspartic Acid Derivatives in Complex Peptide Architectures

The primary challenge associated with aspartic acid in Fmoc-SPPS is the base-catalyzed formation of aspartimide. biotage.comiris-biotech.de During the repeated piperidine treatments used to remove the N-terminal Fmoc group, the nitrogen of the following peptide bond can attack the side-chain ester of a preceding aspartic acid residue. This forms a five-membered succinimide (B58015) ring, or aspartimide. biotage.comsigmaaldrich.com This side reaction is highly problematic because the aspartimide intermediate can lead to several undesired by-products. It can hydrolyze to form a mixture of the correct α-aspartyl peptide and an isomeric β-aspartyl peptide, or it can undergo piperidinolysis to form piperidide adducts. sigmaaldrich.com Crucially, the aspartimide ring is also chirally unstable, leading to racemization and the formation of D-aspartyl peptides. sigmaaldrich.com These by-products often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult or impossible. biotage.comsigmaaldrich.com

The development of advanced aspartic acid derivatives aims to mitigate this problem. The strategy behind this compound is the use of a sterically bulky side-chain protecting group. iris-biotech.de Increasing the steric hindrance around the side-chain ester physically blocks the nucleophilic attack by the backbone amide nitrogen, thereby suppressing the formation of the aspartimide ring. biotage.comiris-biotech.de While not as bulky as some other recently developed protecting groups like Mpe (3-methylpent-3-yl) or OBno (5-n-butyl-5-nonyl), the 2-phenylisopropyl group offers a balance between steric protection and ease of cleavage. iris-biotech.denih.govsigmaaldrich.com Its stability against base-catalyzed aspartimide formation is reported to be close to that of the standard OtBu ester, but with the added benefit of mild-acid lability for orthogonal applications. fishersci.combachem.com This makes it a superior choice over more base-labile esters like OAll (allyl) or OBzl (benzyl) when trying to minimize this notorious side reaction. fishersci.combachem.com

Comparative studies have evaluated various side-chain protecting groups for their ability to prevent aspartimide formation, especially in problematic sequences like Asp-Gly. While specific quantitative data for the 2-phenylisopropyl ester against newer, highly-hindered esters in a single study is limited in the provided search results, the general principle is well-established. For example, in a comparative test using a model peptide, the Fmoc-Asp(OBno)-OH derivative showed almost no aspartimide formation compared to Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH. sigmaaldrich.com The use of Fmoc-Asp(OBno)-OH in the synthesis of a 33-mer peptide resulted in a 25% increase in the target peptide compared to using the standard Fmoc-Asp(OtBu)-OH, by significantly reducing aspartimide-related impurities. sigmaaldrich.com This highlights the effectiveness of the bulky side-chain protection strategy, a principle that also underlies the utility of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27NO6 B613450 Fmoc-Asp(2-phenylisopropyl ester)-OH CAS No. 200336-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAHCBOPNIDLFH-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Chemical Derivatization of Fmoc Asp 2 Phenylisopropyl Ester Oh

Synthetic Routes for Fmoc-Asp(2-phenylisopropyl ester)-OH

The synthesis of this compound involves a multi-step process that begins with the selective protection of the side-chain carboxyl group of aspartic acid, followed by the protection of the α-amino group.

A common strategy for the synthesis of the 2-phenylisopropyl ester is the reaction of an N-terminally protected aspartic acid, such as Fmoc-Asp-OH, with 2-phenyl-2-propanol. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The bulky nature of the 2-phenylisopropyl group necessitates carefully optimized reaction conditions to achieve a good yield.

Alternatively, the synthesis can commence with the esterification of the side chain of a differently protected aspartic acid derivative, followed by the introduction of the Fmoc group. For instance, a derivative with a temporary protecting group on the α-amino function can be esterified with 2-phenyl-2-propanol. Subsequent removal of the temporary protecting group and reaction with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions yields the final product. google.compeptide.com

Starting MaterialReagentsKey Steps
Fmoc-Asp-OH2-phenyl-2-propanol, DCC/DIC, DMAPDirect esterification of the side-chain carboxyl group.
Aspartic acid derivative (with temporary N-protection)2-phenyl-2-propanol, DCC/DIC, DMAP; Deprotection reagent; Fmoc-Cl or Fmoc-OSuSide-chain esterification, deprotection of the α-amino group, and subsequent Fmoc protection.

Stereochemical Considerations in Synthesis

Maintaining the stereochemical integrity of the chiral center at the α-carbon of the aspartic acid residue is paramount during the synthesis of this compound. Racemization, the formation of an equal mixture of L- and D-enantiomers, can occur at various stages, particularly during the activation of the carboxyl groups for esterification or peptide coupling.

The risk of racemization is heightened under basic conditions or with certain activating agents. To mitigate this, several strategies are employed:

Use of Mild Coupling Reagents: The choice of coupling reagent is critical. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included in coupling reactions to suppress racemization. sigmaaldrich.com

Controlled Reaction Conditions: Careful control of temperature and reaction time is essential. Lower temperatures and shorter reaction times can help to minimize the extent of racemization.

Orthogonal Protection Strategy: The use of an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for a more controlled synthetic sequence, thereby reducing the number of steps where racemization could occur. The Fmoc group itself is a urethane-type protecting group which helps in suppressing racemization during peptide coupling. mdpi.com

The high enantiomeric purity of commercially available this compound underscores the success of these stereopreserving synthetic strategies.

Derivatization Strategies for Specialized Applications

While this compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), its structure allows for potential derivatization for specialized applications, particularly through modification of the free α-carboxyl group.

One key application of such derivatization is in the synthesis of peptide libraries and cyclic peptides. The quasi-orthogonal nature of the 2-phenylisopropyl ester protecting group is particularly advantageous here. google.comsigmaaldrich.com For instance, in the on-resin synthesis of side-chain-to-side-chain lactam-bridged peptides, the combination of Lys(Mtt) and Asp(O-2-PhiPr) allows for the simultaneous deprotection of both side chains in a single step, facilitating cyclization. google.com

Furthermore, the free α-carboxyl group of this compound can be activated and coupled to various moieties to create specialized probes or conjugates. For example, it can be attached to a solid support for use in combinatorial chemistry or coupled to fluorescent tags or other reporter molecules.

Another potential derivatization strategy involves the modification of the fluorenylmethoxycarbonyl (Fmoc) group itself. While less common, the fluorenyl ring can be functionalized to alter the solubility or cleavage properties of the protecting group, although this is not a routine modification for this specific compound.

The primary utility of this compound remains in its direct incorporation into peptide chains, where the strategic placement and subsequent selective deprotection of the 2-phenylisopropyl group enable the synthesis of complex peptide architectures. nih.govresearchgate.net

The 2 Phenylisopropyl Ester Protecting Group: Principle, Application, and Orthogonality

Chemical Basis of 2-Phenylisopropyl Ester as a Carboxyl Protecting Group

The 2-phenylisopropyl ester is a derivative of a tertiary alcohol, which forms a sterically hindered ester with the carboxyl group of an amino acid side chain. This structure is key to its function. The protecting group is stable under the basic conditions used for the removal of the Nα-Fmoc group (such as piperidine (B6355638) in DMF) during standard Solid-Phase Peptide Synthesis (SPPS). wikipedia.org

Its removal is achieved through mild acidolysis, typically with a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). sigmaaldrich.comiris-biotech.deglpbio.com The mechanism of cleavage relies on the formation of a stable tertiary carbocation (the 2-phenylprop-2-yl cation) upon protonation of the ester oxygen. This carbocation is stabilized by the adjacent phenyl ring, facilitating its departure and liberating the carboxylic acid. This high sensitivity to very mild acid, while maintaining stability to stronger acids used for cleaving other groups like tert-butyl esters, is the cornerstone of its utility. iris-biotech.deiris-biotech.de

The stability of the 2-phenylisopropyl ester is comparable to the widely used tert-butyl (OtBu) ester. iris-biotech.deiris-biotech.de However, it exhibits a significantly lower tendency to promote base-catalyzed aspartimide formation, a common and problematic side reaction in peptide synthesis. glpbio.comiris-biotech.debachem.com This side reaction is a major concern with other protecting groups like O-benzyl (OBzl) or O-allyl (OAll) esters. iris-biotech.debachem.com

Table 1: Properties of Fmoc-Asp(2-phenylisopropyl ester)-OH

Property Value
Chemical Formula C₂₈H₂₇NO₆ sigmaaldrich.comnih.gov
Molecular Weight 473.52 g/mol sigmaaldrich.comadvancedchemtech.com
Appearance White to off-white powder cymitquimica.comchemimpex.com
Solubility Soluble in organic solvents like DCM and DMF cymitquimica.com

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.comchemimpex.compeptide.com |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp(O-2-PhiPr)-OH is a key building block in Fmoc-based SPPS, a method of choice for producing synthetic peptides for research and pharmaceutical applications. chemimpex.comspringernature.com Its primary role is to provide temporary protection for the β-carboxyl group of the aspartic acid residue during the stepwise assembly of a peptide chain on a solid support. cymitquimica.comchemimpex.com

The unique cleavage properties of the 2-phenylisopropyl group make this derivative an extremely useful tool for synthesizing complex peptides. sigmaaldrich.com It is particularly valuable in the on-resin synthesis of cyclic peptides, where selective deprotection of a side chain is required to form a lactam bridge with another amino acid side chain while the peptide remains anchored to the resin. sigmaaldrich.comiris-biotech.deiris-biotech.de This approach avoids the challenges of cyclization in solution and allows for higher yields and purity.

Furthermore, its resistance to aspartimide formation enhances the integrity of the final peptide product, which is a significant advantage over other aspartic acid derivatives. glpbio.comiris-biotech.de Aspartimide formation is a sequence-dependent side reaction that can occur under both acidic and basic conditions, leading to impurities that are difficult to separate. nih.gov The stability of the O-2-PhiPr group minimizes this risk. iris-biotech.de Researchers have also employed this derivative in the synthesis of peptide-oligonucleotide conjugates, cleaving the protecting group with 3% trichloroacetic acid in DCM. glpbio.combachem.com

Orthogonal Protecting Group Strategies

In multistep synthesis, an orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering chemical conditions. wikipedia.orgorganic-chemistry.orguchicago.edu This principle is fundamental to the synthesis of modified and complex peptides.

The 2-phenylisopropyl ester demonstrates excellent orthogonality with the two most common protecting group families in Fmoc-SPPS: the base-labile Fmoc group and the strongly acid-labile tert-butyl (tBu) group. sigmaaldrich.comiris-biotech.de

Fmoc Group: The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the amino acid and is removed at each cycle of peptide synthesis using a mild base, typically 20-50% piperidine in DMF. wikipedia.org The 2-phenylisopropyl ester is completely stable to these conditions, allowing the peptide chain to be elongated without premature deprotection of the Asp side chain.

tert-Butyl (tBu) Group: Protecting groups such as tert-butyl ether (for Ser, Thr, Tyr), tert-butyl ester (for Asp, Glu), and Boc (for Lys, His) are widely used for side-chain protection. thermofisher.comcreative-peptides.com These groups are stable to the mild base used for Fmoc removal but are cleaved with strong acid, typically a cocktail based on >90% TFA, during the final cleavage of the peptide from the resin. thermofisher.comsigmaaldrich.com

The 2-phenylisopropyl ester can be selectively removed using very mild acid (e.g., 1% TFA in DCM) without affecting tBu-based protecting groups. sigmaaldrich.comiris-biotech.deiris-biotech.de This "quasi-orthogonality" provides a third level of selective deprotection, enabling intricate chemical modifications on the resin before final cleavage.

Table 2: Comparison of Protecting Group Cleavage Conditions

Protecting Group Typical Cleavage Reagent Classification
Fmoc 20-50% Piperidine in DMF wikipedia.org Base-Labile
2-Phenylisopropyl (O-2-PhiPr) 1% TFA in DCM sigmaaldrich.comiris-biotech.de Mild Acid-Labile
tert-Butyl (tBu/OtBu) >90% TFA thermofisher.comsigmaaldrich.com Strong Acid-Labile

| Mtt | 1% TFA in DCM iris-biotech.de | Mild Acid-Labile |

The mild acid lability of the 2-phenylisopropyl ester is identical to that of other hyper-acid-sensitive protecting groups, such as the 4-methyltrityl (Mtt) group, which is often used to protect the side chains of lysine (B10760008) or ornithine. iris-biotech.de This compatibility allows for synergistic protection strategies.

A prominent application is the on-resin synthesis of side-chain-to-side-chain lactam-bridged peptides. sigmaaldrich.comiris-biotech.deiris-biotech.de In this strategy, Asp(O-2-PhiPr) is incorporated into the peptide sequence along with Lys(Mtt). After the linear peptide has been fully assembled, both the O-2-PhiPr and Mtt groups can be removed simultaneously in a single step using 1% TFA in DCM. sigmaaldrich.comiris-biotech.de This unmasks the side-chain carboxyl of aspartic acid and the side-chain amine of lysine, which can then be coupled together on the resin to form a stable cyclic structure. This method provides an efficient and high-yielding pathway to complex macrocyclic peptides. iris-biotech.de

Deprotection Kinetics and Selectivity of 2 Phenylisopropyl Ester

Acid-Labile Deprotection Mechanisms

The cleavage of the 2-phenylisopropyl ester from the aspartate side chain proceeds via an acid-catalyzed unimolecular mechanism, often referred to as an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) type reaction. This mechanism is characteristic of esters with tertiary alkyl groups that can form stable carbocation intermediates.

The deprotection process can be detailed in the following steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, typically trifluoroacetic acid (TFA). This step increases the electrophilicity of the carbonyl carbon.

Unimolecular Cleavage (Rate-Determining Step): The C-O bond between the ester oxygen and the tertiary 2-phenylisopropyl carbon cleaves. This heterolytic cleavage is the slow, rate-determining step of the mechanism. It results in the formation of two species: the free carboxylic acid on the peptide side chain and a tertiary carbocation.

Carbocation Formation and Stabilization: The formed 2-phenyl-2-propyl carbocation is relatively stable. Its stability is attributed to two main factors: hyperconjugation with the two adjacent methyl groups and, more significantly, resonance stabilization where the positive charge is delocalized into the adjacent phenyl ring. This inherent stability of the leaving carbocation is the primary reason for the high acid lability of the 2-PhiPr group.

Carbocation Quenching: The highly reactive carbocation is subsequently quenched by a nucleophilic scavenger present in the cleavage cocktail, such as triisopropylsilane (B1312306) (TIS) or water, to prevent side reactions like the alkylation of sensitive residues (e.g., Tryptophan or Methionine).

This AAL1 mechanism is distinct from the more common AAC2 mechanism seen in the hydrolysis of primary and secondary esters, which involves the nucleophilic attack of a water molecule on the protonated carbonyl group. The steric hindrance imposed by the two methyl groups and the phenyl ring on the tertiary carbon of the 2-PhiPr ester prevents such a bimolecular nucleophilic attack, favoring the unimolecular cleavage pathway.

Selective Cleavage Conditions in Multi-Protected Systems

A key advantage of the Fmoc-Asp(O-2-PhiPr)-OH building block is its "quasi-orthogonal" nature within the context of Fmoc/tBu chemistry. biotage.com The 2-PhiPr group is engineered to be cleaved under conditions that are significantly milder than those required for other acid-labile groups, such as the tert-butyl (tBu) ether or ester. This differential lability allows for the selective deprotection of the Asp(O-2-PhiPr) side chain while other acid-sensitive protecting groups remain intact.

The 2-PhiPr group is typically removed using a solution of 1-2% TFA in a non-polar solvent like dichloromethane (B109758) (DCM), often in the presence of a scavenger like 1-5% TIS. biotage.comsigmaaldrich.com These conditions are mild enough to leave tBu-based protecting groups, which require high concentrations of TFA (typically 95%) for efficient removal, completely unaffected. biotage.comthermofisher.com

This selectivity is crucial for advanced peptide synthesis strategies, such as:

On-resin side-chain cyclization: For the synthesis of side-chain-to-side-chain lactam-bridged peptides, the combination of Asp(O-2-PhiPr) with a lysine (B10760008) residue protected by a similarly acid-labile group, such as the 4-methyltrityl (Mtt) group, is particularly effective. Both the 2-PhiPr and Mtt groups can be removed simultaneously on-resin using the same dilute TFA solution, exposing a carboxylic acid and an amine, respectively, which can then be coupled to form a cyclic structure. sigmaaldrich.com

Synthesis of Protected Peptide Fragments: The 2-PhiPr group can be selectively removed to unmask a specific carboxylic acid function for fragment condensation while the rest of the peptide remains fully protected.

The orthogonality of the 2-PhiPr group extends to protecting groups that are cleaved by entirely different mechanisms. It is stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used to remove the N-terminal Fmoc group, the hydrazine-based cleavage of Dde and ivDde groups, and the palladium-catalyzed removal of Alloc and allyl-based protecting groups. sigmaaldrich.com

The following interactive table summarizes the cleavage conditions for the 2-PhiPr group in comparison to other common protecting groups used in Fmoc SPPS.

Protecting GroupAbbreviationTypical Cleavage ReagentStability to 1% TFA/DCMStability to 20% Piperidine/DMFOrthogonal To
2-PhenylisopropylO-2-PhiPr1-2% TFA in DCMLabileStableFmoc, OtBu, Boc, Alloc, Dde, Pbf
tert-ButylOtBu / tBu95% TFAStableStableFmoc, Alloc, Dde, O-2-PhiPr
FluorenylmethyloxycarbonylFmoc20% Piperidine in DMFStableLabileAll acid-labile groups
TritylTrt1-5% TFA in DCM (scavengers needed) / 95% TFALabileStableFmoc, Dde
4-MethyltritylMtt1% TFA in DCM (scavengers needed)LabileStableFmoc, OtBu, Dde, Alloc
tert-ButyloxycarbonylBoc30-50% TFA in DCMPartially Labile/StableStableFmoc, Alloc, Dde
AllyloxycarbonylAllocPd(PPh₃)₄ / Phenylsilane in DCMStableStableFmoc, All acid-labile groups, Dde
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFStableStableFmoc, All acid-labile groups, Alloc
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbf95% TFAStableStableFmoc, Alloc, Dde, O-2-PhiPr

Kinetic Studies of Deprotection Efficiency

While detailed quantitative kinetic studies providing specific half-life (t½) values for the deprotection of Fmoc-Asp(O-2-PhiPr)-OH under various acidic conditions are not extensively reported in peer-reviewed literature, the deprotection efficiency can be understood qualitatively based on its established chemical behavior and mechanism. The efficiency of cleavage is a function of acid concentration, reaction time, solvent, and the presence of scavengers.

The primary factor governing the rapid deprotection of the 2-PhiPr group is the high stability of the 2-phenyl-2-propyl carbocation that is formed during the AAL1 cleavage. This stability leads to a lower activation energy for the rate-determining step compared to protecting groups that form less stable carbocations, such as the tert-butyl group.

Based on empirical data from synthesis protocols, a qualitative comparison of deprotection efficiency can be made:

High Efficiency at Low Acid Concentration: The 2-PhiPr group is cleaved efficiently with 1-2% TFA, indicating very fast reaction kinetics under these conditions. Complete deprotection is typically achieved within a short timeframe (e.g., 10-60 minutes), although multiple treatments are sometimes employed to drive the equilibrium towards the deprotected state, especially in solid-phase synthesis.

Comparative Lability: The deprotection rate of the 2-PhiPr group is significantly faster than that of the OtBu group. While 2-PhiPr is labile to 1% TFA, the OtBu group is almost entirely stable under these conditions and requires TFA concentrations upwards of 50%, and more typically 95%, for cleavage within a practical timeframe of 1-2 hours. thermofisher.com This vast difference in required acid strength underscores the difference in their deprotection kinetics.

The following table provides a conceptual illustration of the relative deprotection efficiency based on the required acid concentration for complete cleavage, highlighting the high efficiency of 2-PhiPr deprotection.

Protecting GroupTypical TFA Concentration for CleavageRelative Deprotection Rate (Qualitative)Estimated Half-Life Range (Conceptual)
Mtt (4-Methyltrityl)~1%Very FastMinutes
O-2-PhiPr (2-Phenylisopropyl)1-2%Very FastMinutes
Trt (Trityl)1-5%FastMinutes to < 1 Hour
Boc (tert-Butyloxycarbonyl)30-50%Moderate< 1 Hour
OtBu (tert-Butyl)>50% (typically 95%)SlowHours (at high TFA conc.)
Pbf (Pentamethyldihydrobenzofuransulfonyl)>50% (typically 95%)SlowHours (at high TFA conc.)

Synthesis of Cyclic Peptides and Peptide Macrocycles

The cyclization of peptides is a powerful strategy to enhance their conformational stability, receptor binding affinity, and resistance to enzymatic degradation. Fmoc-Asp(2-phenylisopropyl ester)-OH is particularly well-suited for the synthesis of side-chain to side-chain cyclized peptides, primarily through the formation of lactam bridges.

Strategies for On-Resin Cyclization

On-resin cyclization is often the preferred method for preparing cyclic peptides as it can minimize intermolecular side reactions and simplify purification. The use of Fmoc-Asp(O-2-PhiPr)-OH in this context is frequently paired with an amino acid bearing a complementary, orthogonally protected side chain, such as Fmoc-Lys(Mtt)-OH. The methyltrityl (Mtt) group on the lysine side-chain can be cleaved under similarly mild acidic conditions as the O-2-PhiPr group.

A key strategy involves the selective deprotection of both the Asp(O-2-PhiPr) and Lys(Mtt) side chains on the fully assembled, resin-bound linear peptide. This is typically achieved by treating the peptidyl-resin with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often around 1%. nih.gov This treatment is carefully controlled to ensure the cleavage of the O-2-PhiPr and Mtt groups without prematurely removing other acid-labile protecting groups, such as tert-butyl (tBu) ethers, esters, and urethanes, which protect other side chains or the peptide backbone from the resin.

Once the side-chain carboxylate of aspartic acid and the amine of lysine are exposed, the on-resin cyclization is initiated by the addition of a suitable coupling reagent. A variety of coupling reagents can be employed for this intramolecular amide bond formation, with common choices including benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA). The pseudo-dilution effect of the solid support favors the desired intramolecular cyclization over intermolecular oligomerization.

Parameter Condition Purpose
Deprotection Reagent1% TFA in DCMSelective removal of O-2-PhiPr and Mtt groups
Coupling ReagentsPyBOP, HBTUActivation of the carboxylic acid for amide bond formation
BaseDIPEATo facilitate the coupling reaction
SolventDMF, NMPSwelling of the resin and reaction medium

Solution-Phase Cyclization Approaches

While on-resin cyclization is prevalent, solution-phase approaches are also utilized, particularly for the synthesis of more complex architectures like bicyclic peptides. nih.gov In this strategy, the linear peptide containing Fmoc-Asp(O-2-PhiPr)-OH is first synthesized on a solid support. After assembly, the peptide is cleaved from the resin while keeping the side-chain protecting groups intact. This is often achieved using a highly acid-labile resin and a mild cleavage cocktail.

The fully protected linear peptide is then purified and dissolved in an organic solvent at high dilution to favor intramolecular cyclization. The selective deprotection of the 2-phenylisopropyl ester is carried out in solution using dilute TFA. Following deprotection, a coupling agent is added to facilitate the formation of the cyclic structure. While this method requires an additional purification step after cyclization, it can sometimes offer advantages in terms of cyclization efficiency for certain peptide sequences.

Combinatorial Peptide Library Synthesis

This compound is a valuable tool in the construction of combinatorial peptide libraries, where large numbers of different peptide sequences are synthesized simultaneously. The ability to selectively deprotect the aspartic acid side chain allows for the introduction of diversity at a specific position within the peptide sequence.

Application in One-Bead-One-Compound (OBOC) Libraries

In the "one-bead-one-compound" (OBOC) approach, each bead of a solid support carries a unique peptide sequence. Fmoc-Asp(O-2-PhiPr)-OH can be incorporated into the peptide sequence during the library synthesis. At a specific step, the O-2-PhiPr group can be selectively removed from all the beads, exposing the aspartic acid side-chain carboxyl group. This newly available functional group can then be coupled with a diverse set of building blocks (e.g., different amino acids, small organic molecules), thereby generating a library of peptides with variability at that specific position.

Library Synthesis Step Description
1. Peptide SynthesisLinear peptide containing Fmoc-Asp(O-2-PhiPr)-OH is synthesized on beads.
2. Selective DeprotectionTreatment with 1% TFA in DCM to remove the O-2-PhiPr group.
3. DiversificationCoupling of a mixture of building blocks to the deprotected aspartic acid side chain.
4. Further Elongation (Optional)The peptide chain can be further elongated after the diversification step.

Strategies for Library Encoding and Decoding

A significant challenge in combinatorial chemistry is the determination of the structure of the "hit" compounds identified during screening. When using Fmoc-Asp(O-2-PhiPr)-OH for diversification, the encoding strategy must be compatible with the mild acidic deprotection step.

One approach is to use a co-synthesis strategy where a coding tag, which records the synthetic history of the bead, is synthesized alongside the library compound. The chemistry used for the coding tag must be orthogonal to the peptide synthesis and the deprotection of the O-2-PhiPr group. For instance, peptide-based encoding can be employed where the encoding peptide is attached to the bead via a linker that is stable to the conditions used for the synthesis of the library peptide. The mild acidity required to remove the O-2-PhiPr group is generally compatible with many encoding strategies. Decoding of the hit beads can then be achieved by cleaving and sequencing the encoding tag, often by mass spectrometry.

Peptide-Oligonucleotide Conjugate Synthesis

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules that combine the biological targeting capabilities of peptides with the genetic information-carrying properties of oligonucleotides. These conjugates have applications in diagnostics, therapeutics, and biotechnology. The synthesis of POCs requires careful selection of protecting groups to ensure the stability of both the peptide and the oligonucleotide moieties.

Advanced Applications of this compound in Complex Peptide Synthesis

This compound is a pivotal amino acid derivative in the field of peptide chemistry, particularly for complex syntheses requiring high purity and yield. Its unique structural properties offer significant advantages in overcoming common synthetic hurdles, thereby expanding its applications in medicinal chemistry and drug discovery.

Mechanistic Studies of Side Reactions and Mitigation Strategies

Aspartimide Formation: Mechanisms and Contributing Factors

Influence of Amino Acid Sequence Motifs

The propensity for aspartimide formation is highly dependent on the amino acid sequence surrounding the aspartic acid residue. Certain C-terminal adjacent amino acids (the Xaa in an Asp-Xaa motif) are known to significantly enhance the rate of this side reaction. The most problematic sequences are those where Asp is followed by a small, unhindered amino acid.

Key Research Findings:

Asp-Gly (D-G) sequences are notoriously prone to aspartimide formation due to the lack of steric hindrance from the glycine residue, which allows for favorable bond angles for the intramolecular attack.

Other sequences of concern include Asp-Asn (D-N) , Asp-Arg (D-R) , and Asp-Ser (D-S) .

The conformation of the peptide chain, influenced by the surrounding amino acid sequence, can also play a role in either predisposing the peptide to or protecting it from aspartimide formation.

Impact of Deprotection Reagents and Conditions (e.g., Piperidine (B6355638) Concentration)

The conditions used for the removal of the Fmoc protecting group are a critical factor in the extent of aspartimide formation. The base-catalyzed nature of the reaction means that the choice of base, its concentration, and the duration of exposure are all significant variables.

Key Research Findings:

Piperidine , the standard reagent for Fmoc deprotection, is a strong enough base to promote aspartimide formation.

Higher concentrations of piperidine and longer deprotection times increase the incidence of this side reaction.

The use of weaker bases, such as piperazine, has been shown to reduce aspartimide formation, although this can sometimes lead to incomplete Fmoc removal.

The addition of acidic additives like formic acid or HOBt to the piperidine solution can also help to suppress aspartimide formation by reducing the basicity of the medium. biotage.com

Strategies for Aspartimide Suppression using 2-Phenylisopropyl Ester

The use of sterically bulky protecting groups for the side chain of aspartic acid is a well-established strategy to mitigate aspartimide formation. The 2-phenylisopropyl (Pp) ester is a prime example of such a group, offering significant steric shielding of the side-chain carbonyl group.

Steric Hindrance as a Mitigation Factor

The fundamental principle behind the effectiveness of the 2-phenylisopropyl ester is steric hindrance. The bulky nature of the 2-phenylisopropyl group physically obstructs the approach of the backbone amide nitrogen to the side-chain carbonyl carbon, thereby disfavoring the transition state required for cyclization and aspartimide formation. This steric shield is a key factor in minimizing this unwanted side reaction. The 2-phenylisopropyl ester demonstrates lower susceptibility to base-catalyzed aspartimide formation compared to other protecting groups like OAll, OBzl, or ODmab. iris-biotech.de

Comparison with Other Aspartate Protecting Groups (e.g., OtBu, OMpe, CSY)

A variety of protecting groups have been developed to suppress aspartimide formation, each with its own advantages and disadvantages. A comparison of their performance is crucial for the rational design of peptide synthesis strategies.

Protecting GroupStructureKey Features & Performance in Aspartimide Suppression
O-tert-butyl (OtBu) -(CH₃)₃The standard and most commonly used protecting group. However, it offers limited steric hindrance and is often insufficient to prevent aspartimide formation in susceptible sequences.
3-methylpent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂Offers greater steric bulk than OtBu, leading to a significant reduction in aspartimide formation. It has been shown to be superior to OtBu in several studies. nih.gov
2-phenylisopropyl (OPp) -C(CH₃)₂PhProvides substantial steric hindrance due to the presence of the phenyl group, effectively suppressing aspartimide formation. It also demonstrates exceptional proficiency in preventing diketopiperazine formation. iris-biotech.de
Cyanosulfurylide (CSY) Complex ylide structureA non-ester-based protecting group that completely suppresses aspartimide formation by replacing the reactive C-O bond with a stable C-C bond. However, its removal requires specific conditions (electrophilic halogen species) that can lead to side reactions with certain amino acids like Cys, Met, Trp, and Tyr. iris-biotech.de

Detailed Research Findings:

Studies have consistently shown that increasing the steric bulk of the ester protecting group leads to a decrease in aspartimide formation. The general trend observed is: OtBu < OMpe < other bulky trialkylcarbinol esters . nih.govnih.gov

While bulky esters like OMpe and others significantly reduce aspartimide formation, they may not completely eliminate it in very sensitive sequences.

The CSY protecting group offers a complete solution to aspartimide formation but introduces its own set of challenges related to its removal and potential side reactions. iris-biotech.de

Prevention of Diketopiperazine Formation in Dipeptide Synthesis

Diketopiperazine (DKP) formation is another common side reaction in SPPS, particularly during the synthesis of dipeptides. It involves the intramolecular cyclization of a dipeptidyl-resin, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring. This results in truncation of the peptide chain.

The 2-phenylisopropyl ester protecting group has been shown to be exceptionally proficient in averting diketopiperazine formation during the amino deprotection of dipeptides. iris-biotech.de The steric bulk of the 2-phenylisopropyl group likely hinders the conformational changes required for the dipeptide to adopt the necessary geometry for intramolecular cyclization.

Analytical Methodologies for Research on Fmoc Asp 2 Phenylisopropyl Ester Oh and Its Peptide Products

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for providing detailed information about the molecular structure and composition of Fmoc-Asp(2-phenylisopropyl ester)-OH and the peptides into which it is incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are standard methods for confirming its chemical structure.

In a typical ¹H NMR spectrum of this compound, specific proton signals would confirm the presence of all key structural motifs:

Fmoc Group: A complex series of signals in the aromatic region (typically ~7.2-7.8 ppm) corresponds to the protons of the fluorenyl group. A characteristic signal for the CH and CH₂ protons of the fluorenylmethoxycarbonyl moiety would also be present.

Aspartic Acid Backbone: The α-proton (α-CH) and β-protons (β-CH₂) of the aspartic acid residue would appear in the aliphatic region of the spectrum. Their chemical shifts and coupling patterns provide information about the local chemical environment.

2-Phenylisopropyl Ester Group: The protons of the phenyl ring on the protecting group would generate signals in the aromatic region, while the methyl protons of the isopropyl group would produce a characteristic singlet in the upfield region.

By analyzing the chemical shifts, integration (the area under each signal, proportional to the number of protons), and splitting patterns (which reveal adjacent protons), researchers can confirm that the correct structure has been synthesized and that the protecting groups are intact. While specific spectral data for this compound is proprietary to manufacturers, analysis of similar compounds like Fmoc-Asp(OtBu)-OH demonstrates the utility of NMR in structural verification. chemicalbook.com

Mass Spectrometry (MS) for Purity and Sequence Verification

Mass Spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ub.edu It is widely used to confirm the molecular weight of this compound and to verify the purity and amino acid sequence of peptides derived from it. nih.govmabion.eu

Key MS Techniques and Applications:

Ionization Methods:

Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of molecules, including peptides. It often produces multiply charged ions, allowing for the analysis of large molecules on mass analyzers with a limited m/z range. mabion.euresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, particularly useful for analyzing complex mixtures and larger peptides and proteins. mabion.euresearchgate.net

Purity Assessment: For the initial building block, this compound, MS is used to confirm its molecular weight (473.52 g/mol ), providing a primary check on its identity and purity. During peptide synthesis, MS can quickly identify the presence of the desired product in crude mixtures and detect common impurities, such as deletion sequences or byproducts from side reactions.

Sequence Verification: Tandem mass spectrometry (MS/MS) is the gold standard for verifying peptide sequences. mabion.eu In this process, a specific peptide ion (the precursor ion) is selected and fragmented, typically through Collision-Induced Dissociation (CID). mabion.eu This fragmentation primarily breaks the peptide's amide bonds, generating a predictable series of fragment ions (b- and y-ions). mabion.eu By analyzing the mass differences between these fragment ions, the amino acid sequence can be reconstructed and confirmed. This ensures that the this compound was successfully incorporated at the correct position within the peptide chain.

Interactive Table: Mass Spectrometry Data for this compound

PropertyValueTechniquePurpose
Molecular FormulaC₂₈H₂₇NO₆-Chemical Identity
Molecular Weight473.52 g/molESI-MS, MALDI-MSIdentity & Purity Confirmation
Peptide SequencingFragment Ion AnalysisTandem MS (MS/MS)Sequence Verification

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for both separating the target compound from impurities and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound and its resulting peptides. It is used for both analytical purposes (determining purity) and preparative applications (purifying the target peptide).

Analytical HPLC: Reversed-phase HPLC (RP-HPLC) is the standard method. In this technique, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile containing an acid modifier like trifluoroacetic acid (TFA), is used for elution. The separation is based on the hydrophobicity of the components. A pure sample of this compound or a target peptide will appear as a single, sharp peak in the chromatogram. The purity is calculated by integrating the area of the target peak and comparing it to the total area of all peaks detected. Commercial suppliers often guarantee a purity of ≥95% by HPLC for this reagent.

Preparative HPLC: After a peptide is synthesized and cleaved from the solid support, it exists in a crude mixture containing various byproducts. Preparative RP-HPLC is used to isolate the desired peptide from these impurities. The same separation principles as analytical HPLC apply, but on a larger scale with larger columns to handle higher sample loads. Fractions are collected as they elute from the column, and those containing the pure peptide (as determined by analytical HPLC and MS) are pooled and lyophilized.

Chiral Purity Determination Methods

The stereochemical integrity of amino acid building blocks is critical, as the presence of the incorrect enantiomer (D-isomer in L-peptide synthesis) can significantly impact the final peptide's structure and biological activity. Therefore, methods to determine the chiral purity of this compound are essential.

Chiral HPLC: The most effective and widely used method for determining enantiomeric purity is chiral HPLC. phenomenex.com This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the analyte. Polysaccharide-based CSPs are commonly used for the separation of Fmoc-protected amino acids. phenomenex.comphenomenex.com Under optimized conditions, the L- and D-enantiomers of the amino acid derivative will have different retention times, appearing as two distinct peaks in the chromatogram. phenomenex.com This allows for the precise quantification of the undesired D-enantiomer, ensuring the starting material meets the high enantiomeric excess (e.e.) required for successful peptide synthesis. For many Fmoc-amino acids, an enantiomeric purity of >99% is expected. phenomenex.com

Interactive Table: Chromatographic Methods

TechniqueStationary PhasePurposeTypical Application
Analytical RP-HPLCNonpolar (e.g., C18)Purity AssessmentDetermine % purity of the amino acid or final peptide
Preparative RP-HPLCNonpolar (e.g., C18)PurificationIsolate target peptide from synthesis byproducts
Chiral HPLCChiral Stationary Phase (CSP)Enantiomeric PurityQuantify D-isomer impurity in L-amino acid starting material

Comparative Analysis of Aspartate Protecting Groups in Fmoc Chemistry

Comparative Efficacy in Preventing Side Reactions

A primary challenge in the synthesis of Asp-containing peptides is the formation of an aspartimide intermediate, particularly during the piperidine-mediated Fmoc-deprotection steps. sigmaaldrich.com This cyclic imide can subsequently lead to a mixture of by-products, including the desired α-peptide, the isomeric β-peptide, and their respective D-enantiomers, which are often difficult to separate from the target peptide. sigmaaldrich.com The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly problematic. researchgate.net

One of the main strategies to mitigate this side reaction is the use of sterically bulky side-chain protecting groups. researchgate.net The increased steric hindrance around the side-chain ester carbonyl is intended to physically block the nucleophilic attack from the backbone amide nitrogen, thus suppressing the formation of the five-membered succinimide (B58015) ring.

The 2-phenylisopropyl (OPp or O-2-PhiPr) protecting group is a bulky ester designed for this purpose. Research indicates that the 2-PhiPr derivative is significantly less prone to base-catalyzed aspartimide formation compared to other protecting groups like allyl (OAll), benzyl (B1604629) (OBzl), or N-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl] (ODmab) esters. glpbio.combachem.com Its stability against base-catalyzed aspartimide formation is reported to be close to that of the standard tert-butyl (OtBu) ester. glpbio.com While OtBu is a standard protecting group, it still allows for significant aspartimide formation in susceptible sequences. More advanced, bulkier trialkylcarbinol-based esters, such as 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno), have been developed and demonstrate even greater suppression of this side reaction than OtBu. sigmaaldrich.comnih.gov In comparative studies on model peptides, derivatives like Fmoc-Asp(OBno)-OH have been shown to reduce aspartimide formation to almost undetectable levels, even in challenging Asp-Gly sequences. sigmaaldrich.com

The 2-PhiPr group provides a notable improvement over less sterically hindered groups and offers significant protection against aspartimide formation, making it a valuable tool, especially when compared to groups like OAll or Dmab. sigmaaldrich.com

Aspartate Protecting GroupRelative Propensity for Aspartimide FormationKey Characteristics
O-tert-butyl (OtBu)Moderate to HighStandard protecting group; significant side reactions in susceptible sequences. nih.govresearchgate.net
O-2-phenylisopropyl (O-2-PhiPr)Low to ModerateOffers significant protection; stability is close to OtBu and superior to OAll or OBzl. glpbio.comsigmaaldrich.com
O-3-methylpent-3-yl (OMpe)LowBulky group providing more protection than OtBu. nih.govresearchgate.net
O-5-n-butyl-5-nonyl (OBno)Very LowExtremely effective at minimizing aspartimide by-products due to high steric bulk. sigmaaldrich.comnih.gov
O-benzyl (OBzl) / O-allyl (OAll)HighMore prone to aspartimide formation than 2-PhiPr. glpbio.combachem.comsigmaaldrich.com

Relative Lability Profiles and Orthogonality

A key advantage of Fmoc-Asp(O-2-PhiPr)-OH in a synthetic strategy is the unique lability of its side-chain protecting group. The 2-PhiPr ester is highly acid-sensitive and can be selectively cleaved under very mild acidic conditions that leave other standard protecting groups intact. Specifically, the 2-PhiPr group is removed by treatment with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). glpbio.comiris-biotech.desigmaaldrich.com

This property establishes its "quasi-orthogonality" within the context of the broader Fmoc/tBu protection strategy. sigmaaldrich.comsigmaaldrich.com In standard Fmoc-SPPS, the permanent side-chain protecting groups (such as tert-butyl ethers, tert-butyl esters, and Boc) are designed to be stable to the mild base (piperidine) used for N-α-Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid cocktail, typically 95% TFA. sigmaaldrich.compeptide.com Because the 2-PhiPr group is cleaved with just 1% TFA, it can be removed from the peptide while it is still attached to the resin and while all tBu-based protecting groups on other residues remain fully intact. sigmaaldrich.comsigmaaldrich.com

This orthogonality is particularly valuable for advanced synthetic applications, such as the on-resin synthesis of side-chain-to-side-chain cyclic peptides. sigmaaldrich.com For instance, a peptide can be synthesized with Asp(O-2-PhiPr) and Lys(Mtt), and both side chains can be deprotected simultaneously on-resin using a mild acid solution before cyclization through amide bond formation. sigmaaldrich.com This selective deprotection scheme avoids premature cleavage of other protecting groups and allows for specific modifications to be performed on the solid support.

Protecting GroupTypical Cleavage ReagentStability to 20% Piperidine (B6355638)/DMFStability to 95% TFA/DCMOrthogonal to Fmoc/tBu Strategy?
Fmoc (α-amino)20% Piperidine in DMFLabileStableN/A (Primary temporary group)
tert-butyl (tBu)95% TFAStableLabileNo (Standard permanent group)
2-phenylisopropyl (2-PhiPr)1% TFA in DCM glpbio.comsigmaaldrich.comStableLabileYes sigmaaldrich.comsigmaaldrich.com
Monomethoxytrityl (Mmt)~1-5% TFA in DCMStableLabileYes
Allyl (All)Pd(0) catalystStableStableYes

Influence on Coupling Efficiency and Peptide Yields

The use of a sterically demanding protecting group like 2-phenylisopropyl can present a trade-off. While the bulkiness is advantageous for suppressing aspartimide formation, it can also potentially hinder the coupling of the subsequent amino acid onto the growing peptide chain. biotage.com This can lead to slower reaction kinetics or the need for more forceful coupling conditions or extended reaction times to achieve complete acylation.

However, the primary benefit of using Fmoc-Asp(O-2-PhiPr)-OH lies in its impact on the purity of the crude product and, consequently, the final isolated yield of the desired peptide. Aspartimide-related impurities are notoriously difficult to remove during purification because they are often isomeric and co-elute with the target peptide during HPLC. sigmaaldrich.com By effectively suppressing the formation of these side products, the resulting crude peptide is significantly cleaner. This simplifies the purification process and, more importantly, increases the amount of the correct peptide sequence available for isolation.

Future Research Directions and Emerging Applications

Novel Derivatizations for Enhanced Performance

The development of new protecting groups is a continuous effort in peptide synthesis to improve efficiency and yield. openaccessjournals.com Future research is likely to focus on creating novel derivatives of the 2-phenylisopropyl ester to further enhance its performance. The goal of such derivatization would be to fine-tune the balance between steric protection and the ease of final cleavage.

One avenue of exploration involves modifying the phenyl ring of the 2-phenylisopropyl group. Introducing electron-donating or electron-withdrawing groups could modulate the stability of the ester and its lability to the final trifluoroacetic acid (TFA) cleavage cocktail. altabioscience.com This could lead to derivatives that are even more robust during synthesis while ensuring rapid and clean deprotection at the final stage.

Another direction is the development of "safety-catch" versions of the 2-phenylisopropyl protecting group. nih.gov A safety-catch strategy involves a protecting group that is stable throughout the synthesis but can be "activated" by a specific chemical reaction, making it labile for cleavage under different conditions. nih.gov A hypothetical safety-catch derivative could be designed to be stable to standard TFA cleavage but removable under orthogonal conditions, allowing for selective on-resin modification of the aspartic acid side chain.

Research into alternative bulky groups that mimic the protective effect of the 2-phenylisopropyl ester but with different chemical properties is also a promising area. For instance, the development of adamantyl-based protecting groups for aspartic acid has shown success in suppressing aspartimide formation due to their steric bulk. rsc.org Comparing the efficacy and cleavage kinetics of these different bulky esters could lead to a broader toolkit of aspartic acid derivatives for specific synthetic challenges.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Protecting GroupKey FeatureAdvantagePrimary Application
tert-Butyl (tBu)Standard, acid-labileWidely used, economicalRoutine Fmoc-SPPS
2-Phenylisopropyl (2-PhiPr) Sterically hindering Suppresses aspartimide formation Synthesis of Asp-Gly or other sensitive sequences
1-Adamantyl (1-Ada)Very bulky, acid-labileSuppresses aspartimide formationAlternative to 2-PhiPr for problematic sequences
Cyanosulfurylide (CSY)Novel C-C linked protectionCompletely suppresses aspartimide formation, enhances solubilitySynthesis of highly complex peptides and proteins

This table provides a comparative overview of different protecting groups for the aspartic acid side chain, highlighting the specific role of the 2-phenylisopropyl ester.

Integration with Automated Synthesis Platforms

The evolution of peptide synthesis is heavily trending towards automation. nih.govnih.gov Modern automated peptide synthesizers, including those utilizing microwave assistance, are designed for high throughput and the synthesis of long, complex peptides with minimal human intervention. researchgate.net In this environment, the reliability of each chemical step is paramount. The formation of side products like aspartimide is particularly problematic for automated synthesis, as it necessitates complex purification steps that are difficult to automate. biotage.com

Fmoc-Asp(2-phenylisopropyl ester)-OH is exceptionally well-suited for integration into these advanced automated platforms. Its ability to reliably prevent aspartimide formation simplifies the synthetic process and increases the probability of obtaining the desired peptide in high purity directly after cleavage. iris-biotech.de This reduces the need for extensive post-synthesis purification, a significant bottleneck in high-throughput peptide production.

Expansion into Peptide-Mimetic and Hybrid Molecule Synthesis

The fields of drug discovery and materials science are increasingly looking beyond natural peptides to peptide-mimetics and hybrid molecules. Peptide-mimetics are designed to mimic the structure and function of natural peptides but often possess enhanced stability, bioavailability, or novel functions. openaccessjournals.comnih.gov Hybrid molecules may combine peptide fragments with other chemical entities, such as small molecules, polymers, or fluorescent probes, to create constructs with unique properties. cnr.itjapsonline.com

The synthesis of these complex molecules often begins with a precisely assembled peptide backbone, created via SPPS. pnas.org The structural integrity of this backbone is critical. The isomerization of an aspartic acid residue via aspartimide formation would fundamentally alter the structure and, therefore, the function of the final mimetic or hybrid molecule. The use of this compound to ensure the correct α-linkage of aspartic acid is a critical prerequisite for the successful synthesis of these advanced constructs.

Future applications will see this compound employed as a foundational building block in the synthesis of complex peptide-mimetics where an aspartic acid residue is positioned at a critical point in the structure. For example, in creating constrained cyclic peptides or scaffolds that mimic protein secondary structures like β-turns, preventing unwanted isomerization is essential. nih.gov Similarly, when synthesizing peptide-drug conjugates or complex biomaterials, the reliability offered by the 2-phenylisopropyl protecting group ensures that the peptide component is synthesized without structural defects before the conjugation or hybridization step. The synthesis of 2-aminosuberic acid derivatives from aspartic acid for use in peptide engineering is an example of how a protected aspartic acid can serve as a starting point for more complex structures. nih.gov

Q & A

Q. What is the primary role of the 2-phenylisopropyl ester group in Fmoc-Asp(2-phenylisopropyl ester)-OH during peptide synthesis?

The 2-phenylisopropyl ester serves as a side-chain protecting group for aspartic acid, enabling selective deprotection under mild acidic conditions (e.g., 1% TFA/DCM) without affecting acid-labile groups like t-butyl esters. This selectivity is critical for synthesizing peptides requiring orthogonal protection strategies, such as side-chain cyclization or post-synthetic modifications .

Q. How does this compound mitigate aspartimide formation compared to other Asp derivatives?

Aspartimide formation, a common side reaction during peptide synthesis under basic conditions (e.g., piperidine deprotection), is minimized with the 2-phenylisopropyl ester due to its steric bulk. This reduces nucleophilic attack on the aspartic acid side chain, a key step in imide ring formation. However, prolonged exposure to strong bases (e.g., NaOH) can still induce aspartimide, necessitating optimized coupling/deprotection protocols .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in automated solid-phase peptide synthesis (SPPS)?

  • Deprotection conditions : Use 1–2% TFA in DCM for 2–5 minutes per cycle to cleave the 2-phenylisopropyl ester without degrading resin linkages or adjacent protecting groups (e.g., t-butyl) .
  • Scavengers : Include thiophenol or anisole in cleavage cocktails to trap t-butyl cations, preventing their reattachment to nucleophilic residues (e.g., Trp, Tyr) .
  • Orthogonal protection : Pair with acid-stable groups (e.g., Alloc) for sequential deprotection in multi-step syntheses .

Q. How does the 2-phenylisopropyl ester compare to allyl esters in orthogonal protection strategies for Asp/Glu residues?

  • 2-phenylisopropyl ester : Removed with 1% TFA/DCM, compatible with Fmoc-SPPS and orthogonal to t-butyl esters. Ideal for peptides requiring selective side-chain modifications post-synthesis .
  • Allyl ester : Requires palladium catalysts for removal, enabling compatibility with photolabile or base-sensitive groups. Better suited for native chemical ligation or multi-directional synthesis . Data from model peptide syntheses show <5% aspartimide formation with 2-phenylisopropyl esters under optimized protocols, versus ~15% with allyl esters in basic conditions .

Q. What strategies are effective in resolving contradictions in aspartimide suppression data when using this compound?

Discrepancies in aspartimide yields often arise from:

  • Solvent polarity : Low-polarity solvents (e.g., DCM) reduce base accessibility to the Asp side chain, minimizing imide formation.
  • Coupling agents : HATU/HOAt systems improve coupling efficiency, reducing prolonged exposure to basic conditions.
  • Temperature control : Synthesis at 4°C (vs. room temperature) slows base-catalyzed side reactions. Validate protocols using HPLC-MS to quantify aspartimide byproducts .

Q. How can this compound be integrated into hydroxamate-modified peptide synthesis?

  • Step 1 : Incorporate this compound during SPPS.
  • Step 2 : Deprotect the side chain with 2% TFA/DCM (5 cycles × 2 minutes) to expose the carboxylic acid.
  • Step 3 : Couple hydroxylamine (NH2OH·HCl) to the deprotected Asp residue using pyBOP/DIPEA in DMF, forming the hydroxamate group. This method achieves >90% conversion efficiency in model peptides targeting metalloproteinase inhibitors .

Methodological Guidelines

Q. What analytical techniques are recommended for characterizing peptides synthesized with this compound?

  • HPLC-MS : Monitor aspartimide formation and deprotection efficiency.
  • NMR (¹H/¹³C) : Confirm regiochemical fidelity of Asp residues after TFA treatment .
  • MALDI-TOF : Validate peptide mass and purity post-cleavage .

Q. How should researchers handle batch-to-batch variability in this compound purity?

  • Pre-synthesis QC : Use HPLC (≥98% purity) and TLC to verify absence of free aspartic acid or Fmoc-depleted byproducts.
  • Coupling validation : Perform Kaiser tests after each coupling step to ensure complete incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.